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Compound of Interest

Compound Name: Ceftaroline anhydrous base

Cat. No.: B15191866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ceftaroline in molecular

docking simulations. This document outlines the mechanism of action, summarizes key

quantitative data, and provides detailed protocols for performing these computational studies.

Introduction
Ceftaroline is a fifth-generation cephalosporin antibiotic with potent activity against a broad

spectrum of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus

(MRSA).[1][2][3] Its efficacy stems from its high affinity for penicillin-binding proteins (PBPs),

which are essential enzymes in bacterial cell wall synthesis.[1][4] Molecular docking

simulations are a powerful computational tool to investigate the binding interactions between

ceftaroline and its PBP targets at a molecular level, aiding in the understanding of its

mechanism of action and the design of new, more effective antibiotics.

Ceftaroline is administered as a prodrug, ceftaroline fosamil, which is rapidly converted to the

active form, ceftaroline, in the body by plasma phosphatases.[1][5][6] For in silico studies such

as molecular docking, the active form, ceftaroline (often referred to as ceftaroline anhydrous
base in computational contexts to denote the unsolvated, non-salt form), is the ligand of

interest.
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Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the

transpeptidase activity of PBPs.[7][8] This inhibition blocks the final step of peptidoglycan

synthesis, a critical component of the bacterial cell wall, leading to cell lysis and death.[4][9]

A key feature of ceftaroline is its high binding affinity for PBP2a of MRSA, a protein that confers

resistance to most other β-lactam antibiotics.[1][9][10] Ceftaroline's unique structure allows it to

bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site

for a second ceftaroline molecule to bind and inhibit the enzyme.[11][12]

Quantitative Data Summary
The following tables summarize the binding affinities of ceftaroline for various PBPs from

different bacterial species. This data is crucial for validating docking results and understanding

the spectrum of ceftaroline's activity.

Table 1: Ceftaroline Binding Affinities (IC50) for Staphylococcus aureus PBPs

PBP Target Strain Type IC50 (μg/mL) Reference

PBP2a MRSA 0.01 - 1 [7][13]

PBP1 MSSA ~0.1 [9]

PBP2 MSSA 0.034 - 0.049 [9]

PBP3 MSSA 0.034 - 0.049 [9]

Table 2: Ceftaroline Binding Affinities (IC50) for Streptococcus pneumoniae PBPs

PBP Target Strain Type IC50 (μg/mL) Reference

PBP1a Penicillin-Resistant 0.125 - 0.25 [7][13]

PBP2b Penicillin-Resistant 0.5 - 4 [7][13]

PBP2x Penicillin-Resistant 0.1 - 1 [7][13]
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This section provides a detailed methodology for performing molecular docking simulations of

ceftaroline with its target PBPs.

Protocol 1: Preparation of Receptor and Ligand for
Docking
1. Receptor Preparation:

Obtain Protein Structure: Download the 3D crystal structure of the target PBP (e.g., PBP2a
from S. aureus, PDB ID: 3ZG0) from the Protein Data Bank (PDB).
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential
ions from the PDB file.
Add Hydrogens: Add polar hydrogens to the protein structure.
Assign Charges: Assign appropriate partial charges to the protein atoms.
Define Binding Site: Identify the active site and/or allosteric site residues based on literature
or crystal structure information. Define the grid box for docking to encompass this binding
region.

2. Ligand Preparation:

Obtain Ligand Structure: Obtain the 3D structure of ceftaroline. This can be done by
searching public databases like PubChem (CID: 9852981) or by sketching the molecule in a
chemical drawing tool.
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-
energy conformation.
Assign Charges and Torsion Angles: Assign appropriate partial charges and define rotatable
bonds for the ligand.

Protocol 2: Molecular Docking Simulation
1. Docking Software:

Utilize molecular docking software such as AutoDock Vina, GOLD, or Glide.[11][14][15]

2. Docking Procedure:

Input Files: Provide the prepared receptor and ligand files as input.
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Grid Box Definition: Specify the coordinates and dimensions of the grid box defining the
search space for the ligand binding.
Docking Algorithm: Select the appropriate search algorithm (e.g., Lamarckian Genetic
Algorithm in AutoDock).
Exhaustiveness: Set the exhaustiveness of the search to ensure a thorough exploration of
the conformational space. An exhaustiveness of 50 is a reasonable starting point.[15]
Execution: Run the docking simulation.

3. Analysis of Results:

Binding Affinity: Analyze the predicted binding affinities (docking scores), typically reported in
kcal/mol. More negative values indicate stronger binding.
Binding Pose: Visualize the predicted binding poses of the ligand within the receptor's
binding site.
Intermolecular Interactions: Identify and analyze the key intermolecular interactions (e.g.,
hydrogen bonds, hydrophobic interactions, salt bridges) between ceftaroline and the PBP.

Visualizations
The following diagrams illustrate the key concepts and workflows described in these application

notes.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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